(S)-2-Amino-1-{2-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one
CAS No.:
Cat. No.: VC13465270
Molecular Formula: C17H27N3O
Molecular Weight: 289.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H27N3O |
|---|---|
| Molecular Weight | 289.4 g/mol |
| IUPAC Name | (2S)-2-amino-1-[2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C17H27N3O/c1-3-19(12-15-8-5-4-6-9-15)13-16-10-7-11-20(16)17(21)14(2)18/h4-6,8-9,14,16H,3,7,10-13,18H2,1-2H3/t14-,16?/m0/s1 |
| Standard InChI Key | DYPWIISJAITNTC-LBAUFKAWSA-N |
| Isomeric SMILES | CCN(CC1CCCN1C(=O)[C@H](C)N)CC2=CC=CC=C2 |
| SMILES | CCN(CC1CCCN1C(=O)C(C)N)CC2=CC=CC=C2 |
| Canonical SMILES | CCN(CC1CCCN1C(=O)C(C)N)CC2=CC=CC=C2 |
Introduction
(S)-2-Amino-1-{2-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one is a complex organic compound with a unique structure that includes an amino group and a pyrrolidine ring, along with various alkyl substituents. This compound is of interest in scientific research due to its potential biological activities, particularly in medicinal chemistry. The presence of the amino group suggests it could interact with biological systems in meaningful ways, making it a candidate for further study in pharmacology and biochemistry.
Synthesis Methods
The synthesis of (S)-2-Amino-1-{2-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one typically involves several key steps, often starting with amino acids as precursors. The process requires careful control of temperature, reaction time, and pH to optimize yields and selectivity. While specific synthesis protocols for this compound are not widely detailed, similar compounds often involve reactions such as nucleophilic substitutions and condensations.
Comparison with Similar Compounds
| Compound | Structural Features | Biological Activity |
|---|---|---|
| (S)-2-Amino-1-{2-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one | Amino group, pyrrolidine ring | Potential neurotransmitter modulator |
| Bupropion | Amino ketone, aromatic ring | Antidepressant |
| Dextroamphetamine | Simple amine structure | Stimulant affecting dopamine levels |
| Methylphenidate | Ester and amine functionalities | ADHD treatment |
Future Research Directions
Further research is needed to fully understand the pharmacodynamics and pharmacokinetics of (S)-2-Amino-1-{2-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one. This includes in vitro and in vivo studies to assess its potential therapeutic applications and any adverse effects. Given its structural similarity to other biologically active compounds, it may serve as a lead for developing new pharmaceuticals.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume